Cas no 58777-57-4 (3-Bromo-2-furoyl chloride)

3-Bromo-2-furoyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-furoyl chloride
- 2-Furancarbonyl chloride, 3-bromo- (9CI)
- 3-bromofuran-2-carbonyl chloride
- 3-Brom-2-furoylchlorid
- 3-bromo-furan-2-carbonyl chloride
- 3-Bromofuran-2-carbonylchlorid
- WTZDPJVRZQGTET-UHFFFAOYSA-N
- SCHEMBL3325853
- 58777-57-4
- MFCD11109330
- starbld0005430
- DTXSID80619018
- MS-22608
- DB-072520
-
- インチ: InChI=1S/C5H2BrClO2/c6-3-1-2-9-4(3)5(7)8/h1-2H
- InChIKey: WTZDPJVRZQGTET-UHFFFAOYSA-N
- ほほえんだ: C1=COC(=C1Br)C(=O)Cl
計算された属性
- せいみつぶんしりょう: 207.89300
- どういたいしつりょう: 207.89267g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 30.2Ų
じっけんとくせい
- PSA: 30.21000
- LogP: 2.42110
3-Bromo-2-furoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B804243-100mg |
3-Bromo-2-furoyl Chloride |
58777-57-4 | 100mg |
$ 190.00 | 2023-04-18 | ||
TRC | B804243-1g |
3-Bromo-2-furoyl Chloride |
58777-57-4 | 1g |
$ 1200.00 | 2023-09-08 | ||
TRC | B804243-500mg |
3-Bromo-2-furoyl Chloride |
58777-57-4 | 500mg |
$ 873.00 | 2023-04-18 | ||
TRC | B804243-1000mg |
3-Bromo-2-furoyl Chloride |
58777-57-4 | 1g |
$ 1499.00 | 2023-04-18 |
3-Bromo-2-furoyl chloride 関連文献
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1. Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzeneSalvatore Fisichella,Gaetano Alberghina J. Chem. Soc. Perkin Trans. 2 1978 567
3-Bromo-2-furoyl chlorideに関する追加情報
Introduction to 3-Bromo-2-furoyl chloride (CAS No. 58777-57-4)
3-Bromo-2-furoyl chloride, with the CAS number 58777-57-4, is a versatile organic compound that plays a significant role in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromine atom and a furoyl chloride functional group. The combination of these elements endows 3-Bromo-2-furoyl chloride with a wide range of chemical reactivity and potential applications in various scientific and industrial processes.
The molecular formula of 3-Bromo-2-furoyl chloride is C6H3BrO2Cl, and its molecular weight is approximately 199.44 g/mol. The compound is typically a white to off-white solid at room temperature, with a melting point ranging from 80 to 85°C. Its solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate makes it highly suitable for use in solution-based reactions.
In the realm of chemical synthesis, 3-Bromo-2-furoyl chloride serves as an important building block for the preparation of various functionalized furoic acid derivatives. These derivatives find applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the bromine atom allows for facile substitution reactions, while the furoyl chloride group can undergo nucleophilic addition reactions, making it a valuable intermediate in multi-step synthetic pathways.
Recent research has highlighted the potential of 3-Bromo-2-furoyl chloride in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 explored the use of furoic acid derivatives as potent inhibitors of specific enzymes involved in cancer progression. The bromine substituent was found to enhance the bioavailability and cellular uptake of these compounds, thereby improving their therapeutic efficacy.
In another study conducted by researchers at the University of California, San Francisco, 3-Bromo-2-furoyl chloride was utilized as a key intermediate in the synthesis of a new class of antiviral agents. The resulting compounds exhibited strong antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique structural features of 3-Bromo-2-furoyl chloride were crucial in achieving high selectivity and low cytotoxicity, making these compounds promising candidates for further clinical development.
Beyond its applications in pharmaceutical research, 3-Bromo-2-furoyl chloride has also been investigated for its potential use in materials science. A recent study published in Advanced Materials explored the use of furoic acid derivatives as building blocks for the synthesis of novel polymers with enhanced mechanical properties and thermal stability. The bromine substituent was found to play a critical role in controlling the polymerization process and improving the overall performance of the resulting materials.
The safety and handling of 3-Bromo-2-furoyl chloride are important considerations for researchers working with this compound. It is recommended to handle this material under well-ventilated conditions and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles. Additionally, proper storage conditions should be maintained to ensure the stability and integrity of the compound over time.
In conclusion, 3-Bromo-2-furoyl chloride (CAS No. 58777-57-4) is a multifaceted organic compound with significant potential in various scientific and industrial applications. Its unique chemical properties make it an invaluable tool for researchers working in fields such as chemical synthesis, pharmaceutical development, and materials science. As ongoing research continues to uncover new uses and benefits, 3-Bromo-2-furoyl chloride is poised to play an increasingly important role in advancing our understanding and capabilities in these areas.
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